molecular formula C6H9NO B12435446 4-Ethyl-2-methyloxazole CAS No. 53833-20-8

4-Ethyl-2-methyloxazole

Cat. No.: B12435446
CAS No.: 53833-20-8
M. Wt: 111.14 g/mol
InChI Key: FLRAVPRRUDBVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2-methyloxazole is an organic compound belonging to the class of 2,4-disubstituted oxazoles. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. These compounds are significant in various fields due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-methyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-aminoketones with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly and cost-effective catalysts is also emphasized to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-methyloxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxazoles, which can exhibit different chemical and biological properties .

Scientific Research Applications

4-Ethyl-2-methyloxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methyloxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, influencing various biochemical pathways. This binding can result in the modulation of enzyme activity, inhibition of microbial growth, or induction of cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness: 4-Ethyl-2-methyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

53833-20-8

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

4-ethyl-2-methyl-1,3-oxazole

InChI

InChI=1S/C6H9NO/c1-3-6-4-8-5(2)7-6/h4H,3H2,1-2H3

InChI Key

FLRAVPRRUDBVKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC(=N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.